5-Ethenyl-2-nitropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-2-6-3-4-7(8-5-6)9(10)11/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBXYKWOQWDLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559664 | |
| Record name | 5-Ethenyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125889-39-6 | |
| Record name | 5-Ethenyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethenyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity, Reaction Mechanisms, and Transformational Chemistry
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the pyridine (B92270) ring. It activates the ring toward nucleophilic attack and can itself undergo several key transformations.
Reductive Transformations to Amine Derivatives
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to the corresponding amino derivative, 5-Ethenylpyridin-2-amine. This transformation can be achieved through various methods, most notably catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used method for the reduction of aromatic nitro compounds due to its efficiency and clean reaction profiles. frontiersin.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For a substrate like 5-Ethenyl-2-nitropyridine, careful selection of conditions is necessary to selectively reduce the nitro group without affecting the ethenyl moiety. However, many standard hydrogenation catalysts will also reduce the carbon-carbon double bond.
Alternatively, chemical reduction methods offer a high degree of chemoselectivity. Transfer hydrogenation, using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source in the presence of a catalyst like Pd/C, can be a milder alternative to using hydrogen gas. Other common chemical reductants for nitro groups include metals in acidic media (e.g., Sn/HCl, Fe/HCl) and metal hydrides. More modern methods utilize reagents such as sodium borohydride (B1222165) in the presence of catalysts or a combination of diborane (B8814927) and a base, which can offer excellent functional group tolerance. organic-chemistry.org
Table 1: Common Reagents for Reductive Transformation of Nitroarenes
| Reductant/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | 1-4 atm H₂, RT, Methanol/Ethanol | Highly efficient; may also reduce the ethenyl group. |
| Fe, NH₄Cl | Reflux in Ethanol/Water | A classic, cost-effective method known for good selectivity. |
| SnCl₂, HCl | RT or gentle heating | Effective but can be harsh; workup can be complex. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., water/ethyl acetate) | A mild reducing agent often used for sensitive substrates. |
| HSiCl₃, Tertiary Amine | Room Temperature | A metal-free method with broad functional group tolerance. organic-chemistry.org |
Nucleophilic Displacement of the Nitro Group
The pyridine ring is inherently electron-deficient, and this effect is greatly amplified by the presence of a strong electron-withdrawing group like the nitro group at the C-2 position. gcwgandhinagar.com This electronic arrangement makes the C-2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the nitro group, which then acts as a leaving group (as a nitrite (B80452) ion, NO₂⁻).
The mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile adds to the C-2 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized over the ring and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen atom, which provides significant stabilization. wikipedia.orgstackexchange.com In the second step, the aromaticity is restored by the expulsion of the nitrite leaving group.
Studies on various 2-nitropyridines have demonstrated efficient substitution of the nitro group by nucleophiles such as fluoride (B91410) ions. researchgate.net A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in this reaction, making it a versatile method for functionalizing the pyridine ring at the C-2 position.
Reactivity of the Ethenyl Moiety
The ethenyl group of this compound is not an isolated alkene but is conjugated with the electron-deficient nitropyridine ring. This electronic communication dictates its reactivity, making it susceptible to polymerization, cycloaddition, and nucleophilic addition reactions.
Polymerization Mechanisms: Radical and Coordination Polymerization
Vinylpyridines are well-known monomers for polymerization. This compound can undergo polymerization primarily through radical mechanisms. In radical polymerization, an initiator (e.g., AIBN or benzoyl peroxide) generates a radical that adds to the vinyl group, initiating a chain reaction where monomer units are sequentially added to the growing polymer chain. google.com The presence of the nitropyridine group influences the electronic properties of the vinyl group, which can affect the rate of polymerization and the properties of the resulting polymer.
Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), can also be applied. NMP allows for the synthesis of polymers with controlled molecular weights and low polydispersity by establishing a dynamic equilibrium between active growing radical chains and dormant species capped with a nitroxide radical. cmu.edu This method has been successfully used for the polymerization of 4-vinylpyridine (B31050) and could be adapted for this compound. cmu.edu
Coordination polymerization, involving transition metal catalysts, is another potential pathway, although less common for simple vinylpyridines. This method can offer high control over the polymer's stereochemistry (tacticity), but its application would depend on the development of a suitable catalytic system that is compatible with the nitropyridine functionality.
Cycloaddition Reactions (e.g., [2+2], [4+2])
The ethenyl group, being electron-deficient due to conjugation with the nitropyridine system, is an excellent dienophile for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction. wikipedia.org In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The reaction of this compound with dienes like cyclopentadiene (B3395910) or 2,3-dimethylbutadiene would lead to the formation of substituted cyclohexene (B86901) rings fused to the pyridine scaffold.
While thermal Diels-Alder reactions with vinylpyridines can be sluggish, the use of Lewis acids as catalysts has been shown to dramatically enhance the reaction rate and control the regioselectivity and stereoselectivity. rsc.orgrsc.orgresearchgate.net The Lewis acid coordinates to the nitrogen atom of the pyridine ring, further increasing the electron-withdrawing effect on the vinyl group and thus lowering the energy of the dienophile's LUMO, which accelerates the reaction.
[2+2] cycloaddition reactions, typically occurring under photochemical conditions, are also a possibility for activated alkenes, which could lead to the formation of cyclobutane (B1203170) derivatives. However, the Diels-Alder reaction is generally the more common and synthetically useful cycloaddition pathway for this type of substrate.
Table 2: Potential Diels-Alder Reactions of this compound
| Diene | Expected Product Type | Conditions |
|---|---|---|
| 1,3-Butadiene | Phenylcyclohexene derivative | Thermal or Lewis Acid Catalysis (e.g., BF₃·OEt₂) |
| Cyclopentadiene | Norbornene derivative | Thermal or Lewis Acid Catalysis |
| Isoprene | Methyl-substituted phenylcyclohexene derivative | Lewis Acid Catalysis for regiocontrol |
| Danishefsky's Diene | Functionalized cyclohexenone derivative | Thermal or Lewis Acid Catalysis |
Electrophilic and Nucleophilic Additions to the Vinyl Group
Given the electron-deficient nature of the ethenyl group, electrophilic addition is highly disfavored. Conversely, the double bond is highly activated for nucleophilic attack in a conjugate or 1,4-addition fashion, commonly known as the Michael addition. wikipedia.orgyoutube.com
In this reaction, a soft nucleophile (a Michael donor), such as an enolate, a cuprate, or a thiol, attacks the β-carbon of the vinyl group (the carbon furthest from the pyridine ring). This attack generates a resonance-stabilized carbanion (an enolate-like intermediate) where the negative charge is delocalized onto the pyridine nitrogen and the nitro group. nsf.govyoutube.com Subsequent protonation of this intermediate, typically by a weak acid during workup, yields the final addition product. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The high stability of the anionic intermediate makes this a very favorable process for electron-poor vinylpyridines. nsf.gov
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for pyridines bearing electron-withdrawing groups. wikipedia.org The pyridine ring itself is electron-deficient, which makes it more susceptible to nucleophilic attack than benzene (B151609). This reactivity is significantly enhanced by the presence of a nitro group. wikipedia.orgmasterorganicchemistry.com
Role of the Nitro Group in Activating SNAr Pathways
The nitro group at the C-2 position of this compound plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic system. wikipedia.orgmasterorganicchemistry.com This electronic deficit makes the ring carbons, particularly those at the ortho (C-3) and para (C-6) positions relative to the nitro group, highly electrophilic and thus susceptible to attack by nucleophiles. stackexchange.com
The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring, which disrupts the aromaticity and forms a high-energy anionic intermediate. stackexchange.com The presence of the nitro group provides significant stabilization for this negatively charged intermediate, known as a Meisenheimer complex, by delocalizing the negative charge through resonance. wikipedia.org This stabilization lowers the activation energy for the reaction, thereby facilitating the substitution process. For substitution to occur, a suitable leaving group must be present on the ring, which is displaced following the nucleophilic attack.
Formation and Stability of Meisenheimer-Type Adducts
Meisenheimer complexes are key reactive intermediates in SNAr reactions. wikipedia.org They are 1:1 adducts formed between an electron-poor aromatic compound and a nucleophile. wikipedia.org In the case of nitropyridines, the attack of a nucleophile leads to a negatively charged intermediate where the charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. wikipedia.orgstackexchange.com
While often transient, some Meisenheimer-type adducts can be stable enough to be isolated and characterized. For instance, the reaction of 3-nitropyridine (B142982) with the secondary carbanion of isopropyl phenyl sulfone has been shown to yield a stable, isolable N-protonated Meisenheimer-type adduct rather than the expected substitution product. acs.org This stability was attributed to steric hindrance preventing the subsequent elimination step. acs.org
For this compound, the formation of a Meisenheimer-type adduct would be the initial step in any SNAr reaction. The stability of such an adduct would depend on the nature of the attacking nucleophile and the reaction conditions. While specific studies on the isolation of a Meisenheimer adduct from this compound are not prevalent, its formation as a transient intermediate is a fundamental aspect of its expected SNAr chemistry.
Table 1: Factors Influencing Meisenheimer Complex Stability
| Factor | Influence on Stability | Rationale |
| Electron-Withdrawing Groups (EWGs) | Increases stability | Delocalizes the negative charge of the complex through resonance and induction. wikipedia.org |
| Number of EWGs | Generally increases stability | More groups provide greater charge delocalization. wikipedia.org |
| Position of EWGs | More stable with EWGs at ortho/para positions | Allows for direct resonance stabilization of the negative charge. wikipedia.org |
| Nucleophile | Varies | Stronger nucleophiles form the adduct faster; stability also depends on the nucleophile's ability to bear a charge. |
| Solvent | Polar aprotic solvents often enhance stability | Solvates the charged complex without protonating it. |
| Steric Hindrance | Can increase stability of the adduct | May inhibit the subsequent elimination step required for the full substitution reaction. acs.org |
This table presents general principles governing the stability of Meisenheimer complexes.
Ring-Opening and Aromatization Processes in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. nih.gov While there is extensive literature on the synthesis of nitropyridines via MCRs, for instance, through the reaction of a nitroacetophenone, an aldehyde, a dicarbonyl compound, and ammonium acetate (B1210297), the participation of pre-formed nitropyridines like this compound in ring-opening and subsequent re-aromatization reactions is a more specialized area. researchgate.net
Such reaction pathways, often termed ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), typically involve the initial addition of a powerful nucleophile to the electron-deficient pyridine ring. This can lead to the cleavage of a carbon-nitrogen bond, opening the ring to form an intermediate that can then cyclize in a different manner, often expelling a part of the original ring, to form a new aromatic or heteroaromatic system. The specific reaction pathways are highly dependent on the substrate, the nucleophile, and the reaction conditions.
Radical Reactions and Single Electron Transfer Pathways
The chemical structure of this compound contains two moieties that can participate in radical reactions: the ethenyl (vinyl) group and the nitroaromatic system. Free radical reactions can be initiated by heat or light and proceed through propagation and termination steps. youtube.comkhanacademy.org
The nitroaromatic portion of the molecule can undergo single-electron transfer (SET) to form a radical anion. Nitroaromatic compounds can be reduced by flavoenzymes, for example, through single-electron or two-electron transfer mechanisms. nih.gov The resulting nitro radical anions are often highly reactive species. In biological systems, such radicals can react with oxygen to produce superoxide (B77818) radicals and hydrogen peroxide. nih.gov
The ethenyl group can also participate in radical reactions, such as radical polymerization or addition reactions. Photochemical [2+2] cycloadditions of vinyl pyridines can proceed through diradical intermediates upon photosensitization. nih.gov Furthermore, vinyl groups on aromatic rings can be involved in cycloaddition reactions initiated by photoinduced electron transfer. researchgate.net The specific reactivity of this compound in radical pathways would depend on the reaction conditions and the nature of the radical initiator or sensitizer (B1316253) used.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the bonding framework of a molecule. The IR and Raman spectra of 5-ethenyl-2-nitropyridine are expected to be rich with characteristic bands corresponding to the pyridine (B92270) ring, the nitro group, and the ethenyl (vinyl) substituent.
The vibrational modes of this compound can be assigned by considering the contributions from its constituent parts: the 2-nitropyridine (B88261) core and the 5-ethenyl group.
Nitro Group Vibrations: The nitro (NO₂) group is one of the most readily identifiable functionalities in vibrational spectroscopy. It is characterized by two strong stretching vibrations: the asymmetric stretching mode (ν_as(NO₂)) and the symmetric stretching mode (ν_s(NO₂)). For aromatic nitro compounds, the asymmetric stretch typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretch is found between 1300-1370 cm⁻¹. researchgate.net For 2-amino-5-nitropyridine (B18323), these bands have been experimentally observed and computationally assigned, providing a strong basis for prediction. nih.govresearchgate.net Additionally, scissoring, wagging, and twisting modes of the nitro group are expected at lower frequencies.
Ethenyl (Vinyl) Group Vibrations: The ethenyl group gives rise to several characteristic bands. The C=C stretching vibration is expected to appear in the 1620-1650 cm⁻¹ range. The C-H stretching vibrations of the vinyl group (=C-H) typically occur above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) are particularly strong in the IR spectrum and are expected in the 900-1000 cm⁻¹ range.
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region. C=C and C=N ring stretching vibrations typically appear as a set of bands in the 1400-1610 cm⁻¹ region. Ring breathing modes and other deformations occur at lower wavenumbers.
A summary of the predicted characteristic vibrational modes for this compound is presented in the table below.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Notes |
| =C-H Stretch (Ethenyl) | 3080 - 3120 | Medium | Aromatic C-H stretches from the pyridine ring will also appear in a similar region (3000-3100 cm⁻¹). |
| C=C Stretch (Ethenyl) | 1620 - 1650 | Medium to Weak | Conjugation with the pyridine ring may influence the exact position. |
| C=C, C=N Ring Stretches (Pyridine) | 1400 - 1610 | Strong to Medium | A series of bands is expected in this region. |
| Asymmetric NO₂ Stretch (ν_as) | 1500 - 1570 | Strong | A prominent and characteristic band for the nitro group. |
| Symmetric NO₂ Stretch (ν_s) | 1300 - 1370 | Strong | Another strong and characteristic band for the nitro group. |
| C-H Out-of-Plane Bend (Ethenyl) | 900 - 1000 | Strong | The exact position is indicative of the substitution pattern on the double bond. |
| NO₂ Bending/Wagging | 800 - 900 | Medium | Scissoring and wagging modes of the nitro group. |
In the solid state, intermolecular interactions can significantly influence the vibrational spectra of this compound. The presence of the highly polar nitro group and the aromatic pyridine ring suggests that dipole-dipole interactions and π-π stacking will be the predominant intermolecular forces. These interactions can lead to shifts in the vibrational frequencies and changes in band shapes compared to the gas phase or dilute solutions.
For instance, hydrogen bonding, although not as prominent as in molecules with -OH or -NH groups, can occur through weak C-H···O interactions between the pyridine or ethenyl C-H groups and the oxygen atoms of the nitro group on a neighboring molecule. Such interactions would likely cause a slight redshift (shift to lower frequency) in the involved C-H stretching and bending modes and a blueshift (shift to higher frequency) in the NO₂ modes. The study of crystal structures of similar molecules, like 2-amino-5-nitropyridine, reveals extensive hydrogen bonding networks that dictate the molecular packing. researchgate.net While this compound lacks the strong hydrogen-bonding amino group, the principles of how intermolecular forces affect vibrational spectra remain applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound would provide unambiguous confirmation of its structure.
The chemical shifts in both ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of each nucleus. The electron-withdrawing nature of the nitro group and the anisotropic effects of the pyridine ring will be the dominant factors influencing the chemical shifts.
¹H NMR Spectrum: The three protons on the pyridine ring and the three protons of the ethenyl group will each give rise to distinct signals. The proton on C6, being adjacent to the nitrogen and ortho to the nitro group, is expected to be the most deshielded, appearing at the lowest field (highest ppm). The protons on the ethenyl group will exhibit characteristic splitting patterns (doublet of doublets) due to both geminal and vicinal coupling. The proton attached to the carbon adjacent to the ring (α-vinyl proton) will likely be a doublet of doublets, coupling to the two terminal vinyl protons.
¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom. The carbon atom bearing the nitro group (C2) will be significantly deshielded due to the strong electron-withdrawing effect of the nitro group. The carbons of the ethenyl group will appear in the typical alkene region (approximately 110-140 ppm). The carbon directly attached to the ring will be downfield compared to the terminal CH₂ carbon.
The following tables provide predicted chemical shift ranges for this compound based on data from analogous structures. nih.gov
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | Doublet (d) |
| H-4 | 7.4 - 7.8 | Doublet of Doublets (dd) |
| H-6 | 8.5 - 8.9 | Doublet (d) |
| -CH= (α-vinyl) | 6.5 - 7.0 | Doublet of Doublets (dd) |
| =CH₂ (trans to α-proton) | 5.8 - 6.2 | Doublet (d) |
| =CH₂ (cis to α-proton) | 5.4 - 5.8 | Doublet (d) |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 165 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-5 | 140 - 145 |
| C-6 | 150 - 155 |
| -CH= | 130 - 138 |
| =CH₂ | 115 - 125 |
To definitively assign the proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. Crucially, it would also map the connectivity within the ethenyl group, showing correlations between the α-vinyl proton and the two terminal vinyl protons.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the direct one-bond correlation between protons and the carbons to which they are attached. An HSQC or HMQC spectrum would allow for the unambiguous assignment of each carbon signal that has a proton attached.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the pyridine ring, the ethenyl group, and the nitro group.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar nitroaromatic compounds have shown that the main absorption bands correspond to electronic transitions between molecular orbitals. scielo.org.zanih.gov The Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyridine ring and the ethenyl group, while the Lowest Unoccupied Molecular Orbital (LUMO) is often centered on the electron-withdrawing nitro group.
The absorption spectrum is likely to exhibit two or more strong absorption bands. A high-energy band, likely below 250 nm, would correspond to π → π* transitions within the pyridine ring. A lower-energy band, at longer wavelengths (likely in the 280-350 nm range), would be attributable to an intramolecular charge transfer (ICT) transition from the ethenyl-pyridine system (donor) to the nitro group (acceptor). This ICT character is a common feature in molecules containing both electron-donating and electron-withdrawing groups connected by a π-system.
Fluorescence is generally weak or non-existent for many nitroaromatic compounds. The presence of the nitro group often provides efficient non-radiative decay pathways (such as intersystem crossing to the triplet state), which quench the fluorescence. Therefore, this compound is not expected to be a strongly fluorescent compound.
Analysis of Electronic Transitions and Chromophoric Behavior
The electronic absorption spectrum of this compound is dictated by the interplay of its three primary chromophoric systems: the pyridine ring, the nitro group (-NO₂), and the ethenyl (vinyl) group (-CH=CH₂). The pyridine ring itself typically exhibits π-π* transitions, which are further influenced by the substitution pattern. The presence of the electron-withdrawing nitro group and the conjugated ethenyl group extends the π-system, leading to bathochromic (red) shifts in the absorption maxima compared to unsubstituted pyridine.
The electronic spectrum is expected to be characterized by two main types of transitions:
π-π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the entire molecule. The extended conjugation involving the vinyl group and the pyridine ring, further perturbed by the nitro group, would result in strong absorption bands in the ultraviolet (UV) region.
n-π Transitions:* These lower-intensity absorptions are due to the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions typically occur at longer wavelengths than the π-π* transitions.
| Chromophore System | Typical Transition | Approximate λₘₐₓ Range (nm) |
| Pyridine Ring | n-π | ~270 |
| π-π | ~200, ~250 | |
| Nitroaromatics | n-π | 300 - 400 |
| π-π | 250 - 300 | |
| Conjugated Ethenyl Group | π-π* | >200 |
The combination of these chromophores in this compound is anticipated to result in a complex UV-Vis spectrum with distinct bands corresponding to these transitions, likely shifted due to the electronic communication between the substituent groups.
Photophysical Properties and Quantum Yields
The photophysical properties of a molecule, such as its fluorescence and phosphorescence characteristics, are determined by the fate of the electronically excited state. The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
For pyridine derivatives, the fluorescence quantum yield can vary significantly based on the nature and position of substituents. Generally, nitroaromatic compounds are known to have low fluorescence quantum yields. This is because the nitro group provides efficient pathways for non-radiative decay of the excited state, such as intersystem crossing to the triplet state and subsequent non-radiative decay to the ground state.
The excited state of this compound could be deactivated through several pathways:
Fluorescence: Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).
Internal Conversion: Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).
Intersystem Crossing: Non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁). The presence of the nitro group is known to enhance the rate of intersystem crossing.
Specific experimental data on the fluorescence emission spectrum, excited-state lifetime, and fluorescence quantum yield for this compound are not available in the reviewed scientific literature. However, it is reasonable to predict that the quantum yield would be low due to the presence of the nitro group, a known fluorescence quencher.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways
High-resolution mass spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C₇H₆N₂O₂, which corresponds to a monoisotopic mass of 150.04292 Da.
HRMS can also be coupled with tandem mass spectrometry (MS/MS) techniques to elucidate fragmentation pathways, which provides valuable structural information. While experimental HRMS fragmentation data for this compound is not documented in the available literature, predicted data for common adducts and plausible fragmentation pathways based on the behavior of other nitroaromatic compounds can be proposed. nih.govnih.govresearchgate.netresearchgate.net
Common fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group or its components. nih.govresearchgate.net For this compound, likely fragmentation would include:
Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment ion at m/z 104.0657.
Loss of NO: Another characteristic fragmentation, resulting in a fragment ion at m/z 120.0480.
Loss of CO: Subsequent fragmentation of the pyridine ring can lead to the loss of carbon monoxide.
The table below presents the predicted exact masses for several common adducts of this compound. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 151.05020 |
| [M+Na]⁺ | 173.03214 |
| [M+K]⁺ | 189.00608 |
| [M+NH₄]⁺ | 168.07674 |
| [M-H]⁻ | 149.03564 |
X-ray Diffraction Studies
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation. For chiral molecules, it can be used to determine the absolute configuration.
As this compound is achiral, the focus of a single-crystal XRD study would be on its conformational analysis, particularly the relative orientation of the ethenyl and nitro groups with respect to the pyridine ring. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
A search of crystallographic databases did not yield a reported single-crystal structure for this compound. If such data were available, it would be presented in a table similar to the one below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| α (°) | Unit cell angle |
| β (°) | Unit cell angle |
| γ (°) | Unit cell angle |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid sample. The resulting diffraction pattern is a fingerprint of the crystalline material. PXRD is particularly useful for characterizing bulk material and for identifying different polymorphs (different crystalline forms of the same compound).
No experimental powder X-ray diffraction pattern for this compound has been found in the scientific literature. A typical PXRD analysis would provide a list of diffraction peaks (2θ values) and their corresponding relative intensities, which could be used to identify the compound and assess its crystalline purity.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems.
Geometry Optimization and Electronic Structure Determination
The initial step in the computational analysis of 5-Ethenyl-2-nitropyridine involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. Such calculations would reveal critical bond lengths, bond angles, and dihedral angles. Following geometry optimization, the electronic structure, including the distribution of electron density and molecular orbital energies, can be accurately determined. For structurally related compounds like 2-amino-3-nitropyridine, DFT calculations have been successfully used to compute geometrical parameters that are in good agreement with experimental data. nih.gov
Selection of Functionals and Basis Sets for Ethenyl-nitropyridine Systems
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For nitropyridine systems, hybrid functionals such as B3LYP are commonly employed as they incorporate a portion of the exact Hartree-Fock exchange, providing a robust description of electronic effects. nih.govbldpharm.com Basis sets, which are sets of mathematical functions used to describe the atomic orbitals, also play a crucial role. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently utilized for pyridine (B92270) derivatives as they provide a good balance of flexibility and computational efficiency. nih.govbldpharm.com The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electronic distribution in molecules with heteroatoms and pi-conjugated systems.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity and electronic transitions within a molecule.
HOMO-LUMO Energy Gaps and Prediction of Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For various pyridine derivatives, DFT calculations have been instrumental in determining these orbital energies and predicting their reactive behavior. bldpharm.com
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |
Note: This table represents the type of data that would be generated from a computational study. The actual values for this compound would require specific calculations.
Localized Reactivity Descriptors: Fukui Functions and Molecular Electrostatic Potential (MEP) Surfaces
While global descriptors provide a general overview of reactivity, localized descriptors offer insights into specific reactive sites within the molecule. Fukui functions are used to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the electrostatic potential onto the electron density surface. It visually identifies regions of positive (electron-poor) and negative (electron-rich) potential, thereby predicting sites for electrophilic and nucleophilic attack, respectively. For instance, in nitropyridine derivatives, the region around the nitro group is expected to be highly electron-deficient, as indicated by a positive electrostatic potential. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the electronic absorption properties, such as the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org This allows for the theoretical simulation of the absorption spectrum, which can then be compared with experimental data to validate the computational approach. For nitro-substituted aromatic compounds, TD-DFT is crucial for identifying the nature of electronic transitions, such as n → π* and π → π* transitions, which are responsible for their characteristic absorption bands. rsc.org
Prediction of UV-Vis Spectra and Electronic Transition Assignments
The electronic absorption spectrum of this compound has been predicted using TD-DFT calculations, which provide information on excitation energies and oscillator strengths. The calculated spectrum is expected to show significant absorption bands in the UV-Vis region, arising from electronic transitions between molecular orbitals.
For analogous molecules like 5-bromo-3-nitropyridine-2-carbonitrile, studies have shown that the primary electronic transitions are dominated by π → π* and n → π* excitations. nih.gov The presence of the conjugated system, encompassing the pyridine ring and the ethenyl group, combined with the electron-withdrawing nitro group, leads to a delocalized π-system. The major transitions typically involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often localized on the pyridine ring and the ethenyl substituent, while the LUMO is expected to be concentrated on the nitropyridine moiety due to the strong electron-withdrawing nature of the nitro group.
The predicted transitions for this compound would likely involve charge transfer from the ethenyl-pyridine portion of the molecule to the nitro group.
Table 1: Predicted Electronic Transitions and Assignments for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~320 | > 0.2 | HOMO → LUMO | Intramolecular Charge Transfer (π → π*) |
| ~275 | > 0.1 | HOMO-1 → LUMO | π → π* |
Note: The data in this table is hypothetical, based on typical results for structurally similar nitropyridine derivatives.
Charge Transfer Characterization (e.g., Hirshfeld, Natural Bond Orbital (NBO) analysis)
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By partitioning the crystal electron density, it defines a unique surface for a molecule. crystalexplorer.netmdpi.com For this compound, a Hirshfeld analysis would reveal the nature and prevalence of different intermolecular contacts. Based on analyses of similar heterocyclic compounds, the most significant contributions to the crystal packing are expected to arise from H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts. nih.gov The red spots on a dnorm map of the Hirshfeld surface would indicate close contacts, highlighting potential hydrogen bonding and other key interactions.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~45 |
| O···H / H···O | ~20 |
| C···H / H···C | ~15 |
| N···H / H···N | ~8 |
| C···C | ~5 |
Note: The data in this table is illustrative, based on published analyses of other nitro-containing aromatic compounds. nih.gov
Natural Bond Orbital (NBO) Analysis provides a detailed picture of charge distribution and intramolecular charge transfer by analyzing interactions between filled "donor" and empty "acceptor" orbitals. wisc.edu For this compound, NBO analysis would quantify the delocalization of electron density. Significant interactions are expected between the lone pair orbitals of the oxygen atoms in the nitro group and the π* antibonding orbitals of the pyridine ring. Likewise, delocalization from the π orbitals of the pyridine ring and the ethenyl group into the π* orbitals of the N-O bonds of the nitro group would be prominent. nih.govresearchgate.net These interactions, particularly the π → π* delocalization, contribute to the stability of the molecule. The stabilization energy, E(2), associated with these donor-acceptor interactions can be calculated to quantify their importance. ijasret.com
Table 3: Predicted Key Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| π(C-C) ring | π*(N-O) nitro | > 15 |
| LP(O) nitro | π*(C-N) ring | > 20 |
Note: The data in this table is hypothetical, representing typical stabilization energies for such interactions in related molecules. nih.gov
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of molecules. rsc.orgmdpi.com
Hydrogen Bonding and π-π Stacking Interactions in Crystalline and Solution Phases
In the crystalline phase, this compound is capable of forming several types of weak non-covalent interactions. While it lacks strong hydrogen bond donors, it can participate in weak C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group can act as acceptors for hydrogen atoms from the pyridine ring or ethenyl group of neighboring molecules. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor.
Additionally, π-π stacking interactions between the electron-deficient pyridine rings of adjacent molecules are expected to play a significant role in the crystal packing. These interactions, driven by electrostatic and dispersion forces, would likely result in a layered or slipped-stack arrangement in the solid state.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Insights
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide powerful insights into chemical bonding. mdpi.comaraproceedings.com These methods reveal regions of space with a high probability of finding electron pairs, thus visualizing core electrons, covalent bonds, and lone pairs. ijasret.com
For this compound, the ELF and LOL analyses are expected to show distinct basins of high localization corresponding to:
The C-C and C-H bonds of the pyridine ring and ethenyl group.
The C-N and N-O covalent bonds.
The lone pairs on the nitrogen and oxygen atoms.
The topology of ELF and LOL maps helps to characterize the degree of electron delocalization. In aromatic systems, the localization in C-C bonds is typically reduced compared to single bonds, reflecting the delocalized π-electron system. nih.govnih.gov
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation.
Transition State Searches and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the reactivity of this compound, for instance in an electrophilic addition reaction at the ethenyl double bond, computational methods can be used to map out the entire reaction pathway. This process begins by optimizing the geometries of the reactants and products. Following this, a transition state (TS) search is performed to locate the saddle point on the potential energy surface that connects the reactants and products. The TS represents the highest energy barrier of the reaction.
Once a candidate TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To definitively link the transition state to the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the TS, ensuring that it leads to the correct reactant and product wells on the potential energy surface. This comprehensive analysis provides a detailed mechanistic picture, including the activation energy barrier, which is crucial for predicting reaction kinetics.
Calculation of Activation Energy Barriers and Reaction Kinetics
The study of reaction kinetics and the determination of activation energy barriers are fundamental to understanding the reactivity of this compound. Computational methods, particularly those based on quantum mechanics, are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating the energy barriers that govern reaction rates.
Detailed research findings in this area often involve the use of Density Functional Theory (DFT) to model the geometric and electronic structures of reactants, transition states, and products. By locating the transition state—a first-order saddle point on the potential energy surface—the activation energy (Ea) for a specific reaction pathway can be calculated as the energy difference between the transition state and the reactants.
For this compound, several reaction types could be of interest for theoretical investigation, including electrophilic addition to the ethenyl group, nucleophilic aromatic substitution, or reactions involving the nitro group. The presence of both an electron-withdrawing nitro group and a π-conjugated ethenyl group on the pyridine ring suggests a complex reactivity profile that can be systematically explored through computational means.
The calculated activation energies can then be used within the framework of Transition State Theory (TST) to estimate reaction rate constants. Computational studies would typically explore various reaction pathways to determine the most kinetically favorable routes. The results of such theoretical investigations are often presented in data tables that summarize the key energetic parameters for the reactions being studied.
Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction
To illustrate the type of data generated from such studies, the following table presents hypothetical activation energy barriers for the electrophilic addition of a generic electrophile (E+) to the ethenyl group of this compound. This data is for demonstrative purposes and is not based on published experimental or computational results for this specific molecule.
| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) |
| Addition to α-carbon | B3LYP/6-311+G(d,p) | PCM (Water) | 25.4 |
| Addition to β-carbon | B3LYP/6-311+G(d,p) | PCM (Water) | 18.7 |
| Addition to α-carbon | M06-2X/def2-TZVP | SMD (Acetonitrile) | 24.9 |
| Addition to β-carbon | M06-2X/def2-TZVP | SMD (Acetonitrile) | 18.1 |
Note: The data in this table is hypothetical and serves to illustrate the output of computational kinetics studies.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of the surrounding solvent environment on its structure and dynamics.
The primary aspect of conformational flexibility in this compound is the rotation around the single bond connecting the ethenyl group to the pyridine ring. This rotation determines the relative orientation of the vinyl group with respect to the aromatic ring, which can have significant implications for the molecule's reactivity and intermolecular interactions. MD simulations can explore the potential energy landscape of this rotation and identify the most stable conformations and the energy barriers between them.
Furthermore, by explicitly including solvent molecules in the simulation box, MD can be used to study solvent effects in a more detailed manner than implicit solvent models. These simulations can reveal the specific interactions between the solute and solvent molecules, such as hydrogen bonding, and how the solvent structure is organized around the molecule. This information is crucial for understanding how the solvent can influence conformational preferences and reaction pathways.
The results from MD simulations are typically analyzed to extract various structural and dynamic properties. For conformational analysis, the distribution of the dihedral angle defining the orientation of the ethenyl group would be of primary interest.
Illustrative Data Table: Analysis of Conformational Dynamics from an MD Simulation
The following table provides an example of the kind of data that could be obtained from a hypothetical MD simulation of this compound in an aqueous solution. This data is for illustrative purposes only.
| Property | Simulation Time (ns) | Dominant Dihedral Angle (degrees) | Percentage of Simulation Time |
| Conformation 1 | 100 | ~15 | 65% |
| Conformation 2 | 100 | ~165 | 35% |
| Rotational Barrier | - | - | ~3.5 kcal/mol |
Note: The data in this table is hypothetical and intended to exemplify the type of results generated from molecular dynamics simulations.
Advanced Research Applications and Functional Material Development
Role as Versatile Synthetic Intermediates in Organic Synthesis
5-Ethenyl-2-nitropyridine serves as a highly versatile building block in the field of organic synthesis. The presence of the nitro group activates the pyridine (B92270) ring for nucleophilic substitution, while the ethenyl (vinyl) group offers a site for various addition and polymerization reactions. This dual reactivity enables the construction of a wide array of complex molecular structures.
The nitropyridine scaffold is a well-established precursor for the synthesis of various fused nitrogen-containing heterocycles, which are prominent structures in many biologically active compounds. While direct synthetic routes starting from this compound are not extensively documented in publicly available literature, the reactivity of related nitropyridine derivatives provides a strong indication of its potential. For instance, isoxazolones substituted with a nitropyridine group have been shown to rearrange into imidazo[1,2-a]pyridines and indoles. This suggests that this compound could similarly be employed in the synthesis of ethenyl-substituted imidazopyridines.
Furthermore, the synthesis of azaindole derivatives has been reported from various pyridine precursors. The reactivity of the nitropyridine system, combined with the potential for the vinyl group to participate in or be modified during cyclization reactions, opens avenues for the creation of novel azaindole structures. The general synthetic strategies for these heterocycles often involve the reduction of the nitro group to an amine, followed by cyclization with appropriate reagents.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor Derivative | Reagents and Conditions | Resulting Heterocycle |
|---|---|---|
| 2-Amino-5-ethenylpyridine | Chloroacetaldehyde | Ethenyl-substituted imidazo[1,2-a]pyridine |
| 2-Amino-5-ethenylpyridine | α-Haloketone | Substituted ethenyl-imidazo[1,2-a]pyridine |
Note: This table represents potential synthetic pathways based on established reactivity of related compounds, as specific examples for this compound were not found in the surveyed literature.
The strategic placement of the ethenyl and nitro groups on the pyridine ring makes this compound a valuable component in the synthesis of complex molecules and fine chemicals. Pyridine derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The vinyl group can be readily transformed through a variety of well-established organic reactions, including but not limited to:
Oxidation: Cleavage of the double bond can yield a carboxylic acid or an aldehyde, providing a handle for further functionalization.
Reduction: Hydrogenation of the ethenyl group leads to the corresponding 5-ethyl-2-nitropyridine.
Cross-Coupling Reactions: The vinyl group can participate in reactions such as Suzuki, Heck, and Stille couplings, allowing for the introduction of diverse substituents.
Diels-Alder Reactions: The ethenyl group can act as a dienophile, enabling the construction of complex polycyclic systems.
These potential transformations, coupled with the reactivity of the nitropyridine core, allow for the incorporation of the this compound moiety into larger, more complex molecular frameworks, contributing to the synthesis of novel fine chemicals with tailored properties.
Applications in Catalysis and Coordination Chemistry
The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic opens up possibilities for its use in the design of ligands for metal complexes and organometallic catalysts.
The design of ligands is crucial in coordination chemistry as it dictates the properties and reactivity of the resulting metal complexes. This compound can function as a monodentate ligand through its pyridine nitrogen. Furthermore, the ethenyl group could potentially interact with a metal center, or it could be functionalized to introduce additional donor atoms, thereby creating bidentate or multidentate ligands. The electronic properties of the ligand, and consequently the coordinated metal center, would be significantly influenced by the electron-withdrawing nitro group. This modulation of electronic properties is a key strategy in the development of catalysts with specific activities.
While there is a lack of specific reports on the catalytic applications of metal complexes derived from this compound, the broader class of pyridine-containing ligands is widely used in catalysis. Metal complexes featuring pyridine-based ligands have been shown to be effective catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The unique electronic and steric environment that could be created by a this compound ligand might lead to novel catalytic activities or selectivities. Research in this area would be necessary to explore and establish the potential of such complexes in catalysis.
Development of Functional Polymeric Materials
The presence of a polymerizable vinyl group in this compound suggests its potential as a monomer for the synthesis of functional polymeric materials. The incorporation of the nitropyridine moiety into a polymer backbone could impart unique properties to the resulting material.
The polymerization of vinylpyridines is a well-known process, and it is conceivable that this compound could undergo polymerization via free radical, anionic, or cationic mechanisms. The resulting polymer, poly(this compound), would feature a nitropyridine unit as a pendant group on each repeating unit.
The properties of such a polymer would be largely determined by the nitropyridine functionality. For instance, the nitro groups could introduce a high refractive index, and the pyridine units could provide sites for metal coordination, leading to the formation of metallopolymers with interesting electronic or catalytic properties. Additionally, the nitroaromatic nature of the pendant groups might find applications in materials for sensing or electronics. However, it is important to note that the synthesis and characterization of polymers derived from this compound have not been detailed in the available scientific literature.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Imidazo[1,2-a]pyridines |
| Azaindoles |
| 5-Ethyl-2-nitropyridine |
| Chloroacetaldehyde |
| α-Haloketone |
Ethenyl-Substituted Pyridine Polymerization Strategies
The polymerization of ethenyl-substituted pyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), is well-established and can be achieved through various methods, including controlled radical polymerization techniques. These methods, such as nitroxide-mediated polymerization (NMP), are capable of producing polymers with well-defined molecular weights and narrow molecular weight distributions. For instance, the bulk free-radical polymerization of 2-vinylpyridine in the presence of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) has been successfully demonstrated to yield linear poly(2-vinylpyridine) with controlled characteristics. kaust.edu.sa The polymerization of 3-vinylpyridine (B15099) has also been shown to proceed in a controlled manner using nitroxide-mediated radical polymerization, yielding long-chain polymers with low polydispersities. cmu.edu
The presence of the electron-withdrawing nitro group in this compound is expected to significantly influence its polymerization behavior. In anionic polymerization, vinyl monomers with strong electronegative substituents are readily polymerized. eresearchco.com The nitro group would stabilize the propagating carbanion, potentially facilitating a well-controlled anionic polymerization. This is analogous to the anionic polymerization of other vinyl monomers bearing electron-withdrawing groups. eresearchco.com Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) are also viable and have been successfully employed for the polymerization of functionalized vinyl monomers. sigmaaldrich.com
Synthesis of Copolymers and Block Copolymers with Tailored Properties
The ability to polymerize this compound opens up possibilities for the synthesis of a wide range of copolymers with tailored properties. Block copolymers, in particular, are of great interest due to their ability to self-assemble into ordered nanostructures. Well-defined block copolymers containing polyvinylpyridine segments have been synthesized using techniques like ATRP. nsrrc.org.tw For example, polystyrene-b-poly(2-vinyl pyridine) four-arm star block copolymers have been synthesized via ATRP, demonstrating the versatility of this method for creating complex polymer architectures. nsrrc.org.tw
By incorporating this compound into block copolymers, it is possible to introduce specific functionalities. The nitropyridine unit can impart unique electronic and optical properties to one block of the copolymer, while the other block can be chosen to provide other desired characteristics, such as mechanical strength or solubility. For example, amphiphilic block copolymers could be created by combining a hydrophilic block with a hydrophobic block containing the this compound units. Such copolymers could find applications in areas like drug delivery or as stabilizers for emulsions and dispersions. mdpi.com The synthesis of block copolymers using a tandem controlled radical polymerization technique, combining ATRP and NMP, has been demonstrated for poly(4-vinylpyridine) block copolymers, suggesting a potential route for the synthesis of block copolymers of this compound. sjtu.edu.cn
Integration into Advanced Material Systems (e.g., organic electronics, sensing, optoelectronics)
The electronic properties of the nitropyridine moiety make polymers and copolymers of this compound attractive for integration into advanced material systems. Pyridine-based materials have been explored for their potential in organic electronics, including organic field-effect transistors (OFETs) and electroluminescent devices. mit.edufrontiersin.org The electron-deficient nature of the nitropyridine ring could be beneficial for applications requiring electron-transporting materials. tandfonline.com Donor-acceptor based pyridine derivatives have been utilized as electron transporting materials in organic light-emitting diodes (OLEDs), where they contribute to improved efficiency and stability. tandfonline.com
In the field of sensing, pyridine derivatives have been employed as fluorescent sensors for cations. researchgate.net The nitrogen atom of the pyridine ring can act as a binding site for metal ions, and the electronic perturbations caused by this binding can lead to changes in the material's optical properties, forming the basis for a sensor. Polymers containing this compound could be developed into sensitive and selective chemical sensors.
Furthermore, the unique optoelectronic properties of pyridine-containing polymers are being investigated for light-emitting devices. researchgate.net The incorporation of the nitro group in this compound could modulate the emission properties of such materials, potentially leading to new electroluminescent materials.
Radiochemistry and Synthesis of Radiolabeled Chemical Probes for Research Imaging
The pyridine scaffold is a common feature in radiolabeled probes for positron emission tomography (PET) imaging. The synthesis of PET tracers often involves the labeling of a precursor molecule with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The nucleophilic aromatic substitution (SNAr) reaction on an activated aromatic ring is a widely used method for introducing ¹⁸F.
Nitropyridine derivatives are particularly well-suited as precursors for radiofluorination. The strong electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by [¹⁸F]fluoride. This allows for efficient radiolabeling under relatively mild conditions. For example, [¹⁸F]-labeling of substituted 2-nitropyridines has been studied as a surrogate for benzene (B151609) in radiopharmaceuticals, demonstrating that pyridines can undergo radiofluorination via SNAr without the need for an auxiliary activating group. researchgate.net High radiochemical yields have been achieved in the [¹⁸F]fluorination of methoxy- and methyl-substituted 2-nitropyridines. researchgate.net
The synthesis of a novel ¹⁸F-labeled tracer for PET imaging of glycogen (B147801) synthase kinase 3 involved the Suzuki coupling of 4-chloro-3-nitropyridine (B21940) with 4-fluorophenylboronic acid, followed by reduction of the nitro group. aip.org This highlights the utility of nitropyridine intermediates in the multi-step synthesis of complex radiotracers. The development of ¹⁸F-labeled building blocks is a crucial strategy in PET tracer synthesis, and nitropyridine derivatives can serve as valuable synthons in this regard. rsc.org
Given this precedent, this compound could serve as a precursor for the synthesis of novel ¹⁸F-labeled PET probes. The vinyl group offers a site for further chemical modification, allowing for the attachment of targeting vectors that can direct the probe to specific biological targets. The direct radiofluorination of the 2-position of the pyridine ring, facilitated by the activating nitro group, would be a key step in the synthesis of such probes.
Non-Linear Optical (NLO) Material Development and Characterization
Organic materials with large second- and third-order non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. A common molecular design strategy for achieving high NLO response is the creation of donor-acceptor (D-A) substituted π-conjugated systems.
Nitropyridine derivatives have been extensively investigated as NLO materials. The pyridine ring acts as a π-conjugated bridge, while the nitro group serves as a strong electron acceptor. The introduction of an electron-donating group at another position on the pyridine ring can lead to a molecule with a large second-order hyperpolarizability (β).
Several 2-amino-5-nitropyridine (B18323) derivatives have been synthesized and characterized for their NLO properties. For instance, 2-cyclooctylamino-5-nitropyridine (COANP) is a well-studied NLO material with large second-order susceptibilities. tandfonline.comoptica.org Similarly, 2-(N-prolinol)-5-nitropyridine (PNP) and 2-adamantylamino-5-nitropyridine (AANP) also exhibit significant NLO effects. aip.orgaip.org The NLO properties of these materials are often characterized by measuring their second-harmonic generation (SHG) efficiency.
The ethenyl group in this compound can be considered a weak electron-donating group through resonance. Thus, this molecule possesses a D-π-A character, suggesting it may exhibit NLO properties. More significantly, the vinyl group provides a reactive handle for incorporating this NLO chromophore into a polymer backbone. Polymerization of this compound would lead to a material where the NLO chromophores are covalently attached to the polymer chain, which can improve the temporal stability and processability of the NLO material.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of pyridine derivatives. kaust.edu.sa These studies help in understanding the structure-property relationships and in designing new molecules with enhanced NLO response. For this compound, theoretical calculations could provide valuable insights into its hyperpolarizability and potential as an NLO material.
Below is a table summarizing the second-order NLO properties of some relevant nitropyridine derivatives:
| Compound | Second-Order NLO Coefficient (d) | Wavelength (nm) |
| 2-cyclooctylamino-5-nitropyridine (COANP) | d₃₂ = (32 ± 16) pm/V, d₃₃ = (13.7 ± 2) pm/V | 1064 |
| 2-(N-prolinol)-5-nitropyridine (PNP) | dᵧₓₓ = 48 pm/V, dᵧᵧᵧ = 17 pm/V | 1064 |
| 2-adamantylamino-5-nitropyridine (AANP) | d₃₁ = 80 pm/V, d₃₃ = 60 pm/V | 1064 |
This data is based on published research on analogous compounds and serves as a reference for the potential NLO properties of materials derived from this compound.
The development of materials based on this compound could lead to new polymeric NLO materials with applications in optical signal processing and other photonic technologies.
Future Research Directions and Emerging Paradigms
Sustainable and Green Synthetic Methodologies for Ethenyl-Nitropyridine Derivatives
The chemical industry's shift towards more environmentally benign processes necessitates the development of sustainable methods for synthesizing complex molecules like ethenyl-nitropyridine derivatives. benthamscience.com Traditional synthetic routes often rely on harsh conditions and hazardous reagents, prompting research into greener alternatives. rasayanjournal.co.in
Future research will likely focus on several key areas:
Biocatalysis : The use of whole-cell biocatalysts or isolated enzymes offers a promising avenue for the synthesis of pyridine (B92270) derivatives. nbinno.comrsc.org For instance, microorganisms could be engineered to perform specific transformations, such as the introduction of a vinyl group or the nitration of the pyridine ring, under mild, aqueous conditions.
Green Solvents and Reagents : The replacement of conventional volatile organic compounds with bio-renewable solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF) is a critical step towards sustainability. tandfonline.comtandfonline.com Similarly, employing non-toxic reagents, such as trichloroisocyanuric acid (TCCA) as a chlorinating agent, can significantly reduce the environmental impact of a synthetic sequence. tandfonline.com
Multicomponent Reactions (MCRs) : MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing waste and energy consumption. researchgate.net The development of novel MCRs for the one-pot synthesis of functionalized pyridines is an active area of research. researchgate.netnih.gov
Catalytic C-H Functionalization : Direct C-H functionalization is an atom-economical approach to introduce new functional groups onto a pyridine ring without the need for pre-functionalized starting materials. rsc.orgbeilstein-journals.org Future work will likely explore the use of earth-abundant metal catalysts or even metal-free conditions to achieve the vinylation of nitropyridines. researchgate.net
| Green Synthetic Strategy | Description | Potential Advantage for Ethenyl-Nitropyridine Synthesis |
| Biocatalysis | Use of enzymes or whole microorganisms to catalyze reactions. nbinno.comrsc.org | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Replacement of hazardous solvents with environmentally benign alternatives. tandfonline.comtandfonline.com | Reduced environmental impact, improved safety. |
| Multicomponent Reactions | Combining three or more reactants in a single synthetic step. researchgate.net | Increased efficiency, reduced waste, simplified procedures. |
| C-H Functionalization | Direct introduction of functional groups at C-H bonds. rsc.orgbeilstein-journals.org | High atom economy, avoidance of pre-functionalization steps. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of 5-ethenyl-2-nitropyridine, arising from the juxtaposition of an electron-withdrawing nitro group and a polymerizable ethenyl group, suggest a rich and largely unexplored reactivity profile.
Key areas for future investigation include:
Nucleophilic Aromatic Substitution (SNAr) : The nitro group strongly activates the pyridine ring towards nucleophilic attack. Research into the SNAr reactions of this compound could lead to a diverse range of 2-substituted 5-ethenylpyridines. mdpi.comnih.gov The interplay between the nitro and ethenyl groups in directing the regioselectivity of these reactions warrants detailed investigation.
Polymerization : The ethenyl group is a versatile handle for polymerization. The synthesis of novel polymers and copolymers incorporating the this compound monomer could lead to materials with unique optical, electronic, or catalytic properties. The resulting poly(vinylpyridine) derivatives could find applications in catalysis and material science. polysciences.commdpi.comsemanticscholar.orgresearchgate.net
Cycloaddition Reactions : The electron-deficient nature of the pyridine ring and the presence of the ethenyl group could enable novel cycloaddition reactions, providing access to complex polycyclic and heterocyclic scaffolds.
Transformations of the Nitro Group : The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Advanced Computational Modeling for Predictive Material Design and Reaction Engineering
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. tandfonline.comresearcher.life
Future computational studies on this compound and its derivatives could focus on:
Predicting Reactivity : DFT calculations can be used to model reaction pathways and predict the regioselectivity of various transformations, such as SNAr and C-H functionalization. scilit.com This can guide experimental efforts and accelerate the discovery of new reactions.
Designing Novel Materials : Computational screening can be employed to predict the electronic and optical properties of polymers and hybrid materials incorporating ethenyl-nitropyridine moieties. This can aid in the rational design of materials with tailored functionalities for applications in electronics, photonics, and catalysis.
Understanding Reaction Mechanisms : Detailed computational studies can elucidate the mechanisms of complex catalytic cycles involved in the synthesis of ethenyl-nitropyridine derivatives. acs.org This knowledge is crucial for optimizing reaction conditions and developing more efficient catalysts.
| Computational Approach | Application in Ethenyl-Nitropyridine Research |
| Density Functional Theory (DFT) | Predicting molecular structure, electronic properties, and reactivity. tandfonline.comresearcher.life |
| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis spectra and predicting photophysical properties. tandfonline.com |
| Molecular Dynamics (MD) Simulations | Modeling the behavior of polymers and hybrid materials in different environments. |
| Reaction Pathway Modeling | Elucidating reaction mechanisms and predicting reaction outcomes. acs.org |
Development of Hybrid Materials Incorporating Ethenyl-Nitropyridine Moieties for Multifunctional Applications
The incorporation of ethenyl-nitropyridine units into larger material architectures, such as polymers and metal-organic frameworks (MOFs), holds significant promise for the creation of multifunctional materials.
Emerging areas of research include:
Functional Polymers : The polymerization of this compound, either as a homopolymer or in copolymers, can lead to materials with tunable properties. mdpi.com The pyridine nitrogen can act as a ligand for metal catalysts, while the nitro group can be used to modulate the electronic properties of the polymer. researchgate.net These polymers could find use as catalysts, coatings, and in ion-exchange systems. polysciences.com
Hybrid Catalysts : Immobilizing metal complexes onto poly(vinylpyridine) derived from this compound can create robust and recyclable heterogeneous catalysts. nih.govacademie-sciences.fr The electronic nature of the pyridine ring, influenced by the nitro group, could have a significant impact on the catalytic activity of the metal center.
Metal-Organic Frameworks (MOFs) : this compound could serve as a functionalized linker in the synthesis of novel MOFs. The ethenyl group could be used for post-synthetic modification, allowing for the introduction of additional functionalities within the MOF structure.
Smart Materials : The responsive nature of the pyridine and nitro groups to external stimuli, such as pH or light, could be harnessed to create "smart" materials that change their properties in response to their environment.
Q & A
Basic Research Questions
Q. What are the recommended computational methods for modeling the electronic structure of 5-ethenyl-2-nitropyridine, and how do they address thermochemical accuracy?
- Methodology : Use hybrid density-functional theory (DFT) with gradient corrections and exact-exchange terms (e.g., Becke’s three-parameter functional) to balance accuracy and computational cost. For correlation energy, apply the Colle-Salvetti formula reformulated as a functional of electron density and local kinetic energy .
- Validation : Compare calculated atomization energies, ionization potentials, and proton affinities against experimental benchmarks. Average deviations <3 kcal/mol indicate reliable predictions .
Q. What safety protocols are critical when handling nitropyridine derivatives like this compound in laboratory settings?
- PPE : Wear OSHA-compliant chemical safety goggles, nitrile gloves, and a NIOSH-approved respirator to prevent ocular/skin exposure and inhalation of vapors/dust .
- Spill Management : Immediately isolate the area, use inert absorbents (e.g., vermiculite), and avoid water to prevent environmental contamination. Ventilate the space and consult safety guidelines for nitroaromatic compounds .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
- Tools : Use SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze X-ray diffraction data. Validate against high-resolution datasets and twinned crystals if necessary .
- Best Practices : Cross-check hydrogen bonding and π-stacking interactions via Hirshfeld surface analysis to confirm packing motifs .
Advanced Research Questions
Q. How to resolve contradictions between theoretical and experimental dipole moments in this compound?
- Approach :
Re-optimize geometry using higher-level theory (e.g., CCSD(T)/def2-TZVP) to minimize basis-set errors.
Validate solvent effects via polarizable continuum models (PCM) to account for dielectric environments .
Compare with gas-phase microwave spectroscopy data to isolate solvent-induced discrepancies.
Q. What methodologies identify and mitigate synthetic byproducts during the preparation of this compound?
- Analytical Workflow :
- Step 1 : Monitor reaction progress via HPLC-MS using a C18 column (acetonitrile/water gradient).
- Step 2 : Isolate byproducts (e.g., nitro-reduction intermediates) via flash chromatography.
- Step 3 : Characterize impurities via H/C NMR and IR spectroscopy to trace functional-group transformations .
Q. How to address conflicting reactivity data in nitro-vinylpyridine systems under varying pH conditions?
- Experimental Design :
- Perform kinetic studies under controlled pH (2–12) using buffered solutions.
- Track nitro-group reduction and ethenyl-group stability via cyclic voltammetry and UV-Vis spectroscopy.
- Apply multivariate regression to disentangle pH-dependent pathways .
Data Contradiction Analysis
Q. What strategies reconcile discrepancies between DFT-predicted and observed UV-Vis absorption spectra?
- Troubleshooting :
- Check for missing excited states by expanding the active space in CASSCF calculations.
- Include solvent effects (e.g., TD-DFT with COSMO model) and compare with experimental spectra in ethanol/water .
- Validate using multi-reference methods (e.g., NEVPT2) for conjugated nitroaromatic systems.
Q. How to interpret conflicting crystallographic and spectroscopic data on hydrogen-bonding networks?
- Integration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
